

2-Fluorothioanisole molecular weight and formula

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Compound of Interest

Compound Name: 2-Fluorothioanisole

Cat. No.: B1305481

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Technical Guide: 2-Fluorothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluorothioanisole**, a key building block in organic synthesis, particularly relevant in the development of novel pharmaceutical compounds. This document outlines its fundamental molecular and physical properties, a detailed synthetic protocol, and relevant analytical methodologies.

Core Molecular and Physical Properties

2-Fluorothioanisole, also known as 1-fluoro-2-(methylthio)benzene, is a fluorinated aromatic sulfide. The presence of the fluorine atom and the thioether group makes it a valuable intermediate for introducing these functionalities into more complex molecules.

Data Presentation

The key quantitative data for **2-Fluorothioanisole** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ FS	
Molecular Weight	142.19 g/mol	
CAS Number	655-20-9	
Appearance	Colorless to light yellow liquid	-
Boiling Point	197-199 °C	
Density	1.174 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.5590	
Flash Point	90.6 °C (195.1 °F) - closed cup	

Synthesis of 2-Fluorothioanisole

A common and effective method for the synthesis of **2-Fluorothioanisole** is the methylation of its precursor, 2-fluorothiophenol. This synthetic route is reliable and yields the desired product with high purity.

Experimental Protocol: Methylation of 2-Fluorothiophenol

This protocol details a plausible method for the synthesis of **2-Fluorothioanisole**.

Materials:

- 2-Fluorothiophenol
- Methyl iodide (CH₃I)
- Sodium hydroxide (NaOH)
- Ethanol
- Diethyl ether

- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- **Preparation of Sodium 2-Fluorothiophenoxide:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of sodium hydroxide in ethanol. To this solution, add an equimolar amount of 2-fluorothiophenol dropwise at room temperature. The reaction is exothermic, and the flask may be cooled in an ice bath to maintain the temperature. Stir the mixture for 30 minutes to ensure the complete formation of the sodium 2-fluorothiophenoxide salt.
- **Methylation:** To the solution of sodium 2-fluorothiophenoxide, add a slight molar excess (e.g., 1.1 equivalents) of methyl iodide. The reaction mixture is then heated to reflux and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Extraction:** After the reaction is complete, the mixture is cooled to room temperature. The solvent (ethanol) is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- **Purification:** The solvent is removed from the filtered organic solution by rotary evaporation to yield the crude **2-Fluorothioanisole**. The crude product can be purified by vacuum distillation to obtain the final product in high purity.

Safety Precautions:

- This procedure should be carried out in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
- Methyl iodide is a toxic and volatile reagent and should be handled with extreme care.

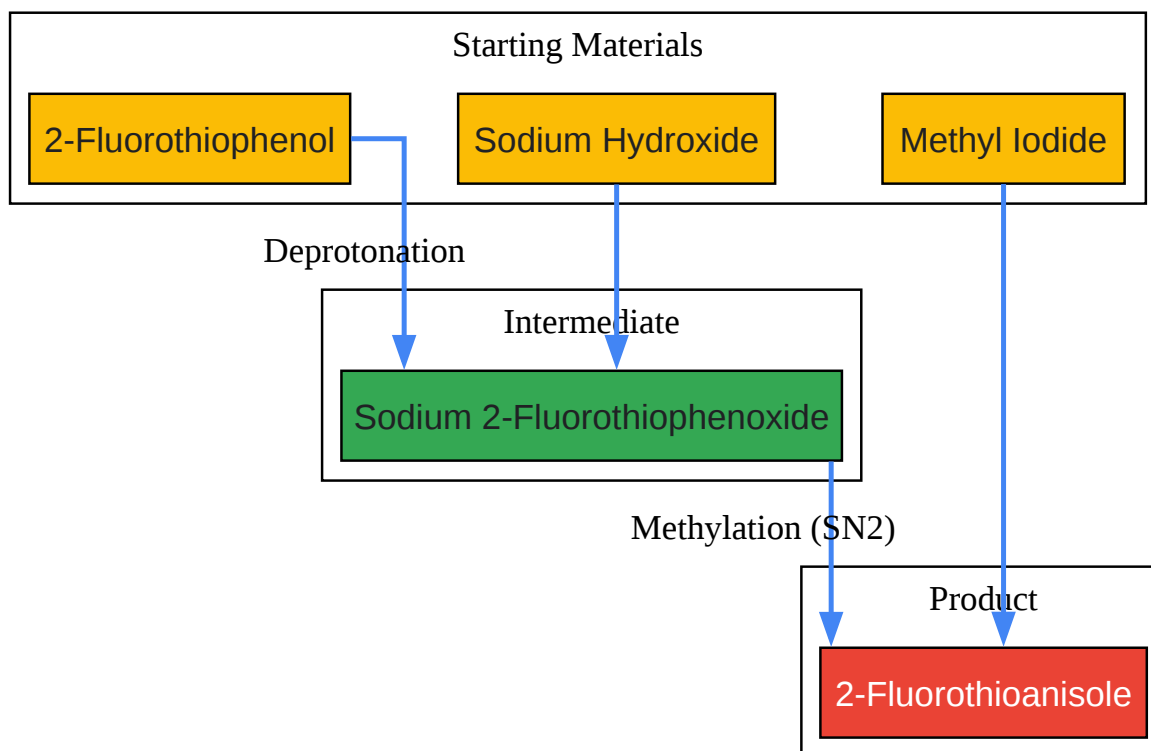
Analytical Methodologies

The identity and purity of synthesized **2-Fluorothioanisole** can be confirmed using various analytical techniques.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS is a powerful tool for assessing the purity of **2-Fluorothioanisole** and confirming its molecular weight. The gas chromatogram will show the retention time of the compound, and the mass spectrum will display its molecular ion peak and fragmentation pattern.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR, ^{13}C NMR, and ^{19}F NMR spectroscopy are essential for structural elucidation. The chemical shifts, splitting patterns, and integration values in the NMR spectra provide detailed information about the arrangement of atoms within the molecule.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for C-F, C-S, and aromatic C-H bonds will be observed in the IR spectrum.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Logical Relationships in Synthesis

The synthesis of **2-Fluorothioanisole** from 2-fluorothiophenol is a straightforward nucleophilic substitution reaction. The thiophenoxide anion, a strong nucleophile, attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group.



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Caption: Synthetic pathway of **2-Fluorothioanisole**.

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